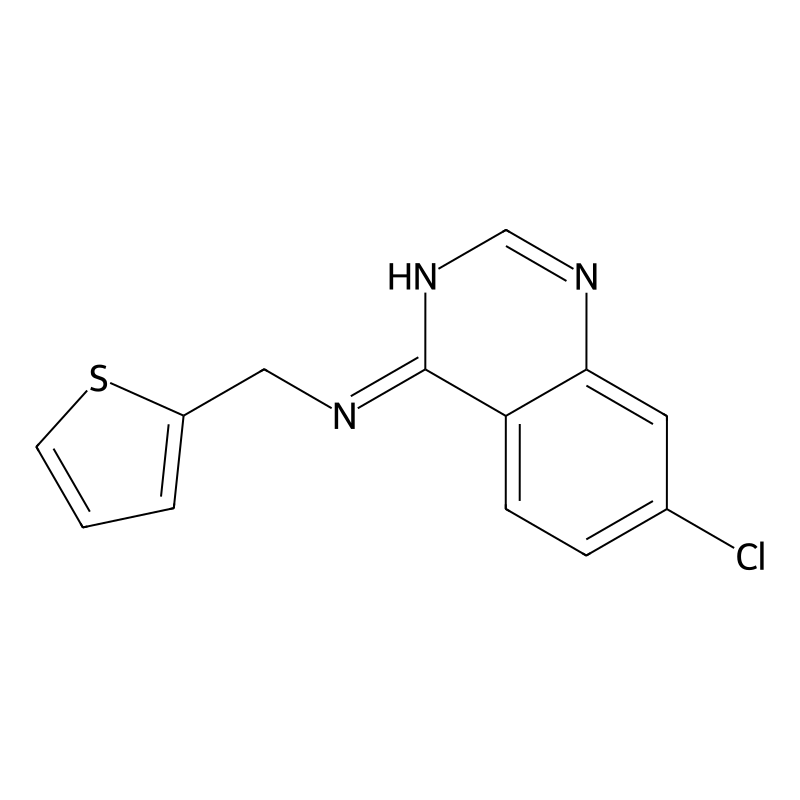

7-chloro-N-(2-thienylmethyl)-4-quinazolinamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7-chloro-N-(2-thienylmethyl)-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, characterized by a chloro substituent at the 7-position and a thienylmethyl group at the nitrogen atom of the amine. Quinazolines are known for their diverse biological activities, including anticancer and antimicrobial properties. This particular compound has garnered attention due to its potential as an inhibitor of various protein kinases, making it a candidate for therapeutic applications in oncology and other fields.

- Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to derivatives with enhanced biological activity.

- Acylation: The amine group can undergo acylation to form amides, which may exhibit different pharmacological properties.

- Reduction reactions: The quinazoline ring can be modified through reduction, potentially altering its biological profile.

Research indicates that 7-chloro-N-(2-thienylmethyl)-4-quinazolinamine exhibits significant biological activities, particularly in inhibiting protein kinases. It has been shown to interact with various targets, including:

- Epidermal Growth Factor Receptor (EGFR): Compounds structurally similar to 7-chloro-N-(2-thienylmethyl)-4-quinazolinamine have demonstrated inhibitory effects on EGFR, which is crucial in cancer signaling pathways .

- NOD1 and STAT proteins: Similar quinazoline derivatives have been reported to inhibit these proteins, suggesting a potential role in inflammatory responses and cancer progression .

The synthesis of 7-chloro-N-(2-thienylmethyl)-4-quinazolinamine typically involves multi-step synthetic routes that may include:

- Formation of the quinazoline core: This can be achieved through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.

- Chlorination: The introduction of the chlorine atom at the 7-position can be accomplished using chlorinating agents such as phosphorus oxychloride or thionyl chloride.

- Thienylmethyl substitution: The final step often involves the reaction of the intermediate with 2-thienylmethanol or its derivatives under suitable conditions to yield the target compound.

7-chloro-N-(2-thienylmethyl)-4-quinazolinamine has potential applications in various fields:

- Pharmaceuticals: As a kinase inhibitor, it could be developed into a therapeutic agent for cancer treatment and other diseases involving dysregulated kinase activity.

- Research: It serves as a valuable tool in studying kinase signaling pathways and their implications in disease mechanisms.

Interaction studies have focused on understanding how 7-chloro-N-(2-thienylmethyl)-4-quinazolinamine interacts with specific proteins and enzymes. Techniques such as:

- Molecular docking: Used to predict binding affinities and orientations of the compound with target proteins.

- In vitro assays: Employed to assess the biological activity against various kinases, providing insight into its efficacy and selectivity.

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 7-chloro-N-(2-thienylmethyl)-4-quinazolinamine. Here are a few notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6,7-dimethoxy-N-phenyl-4-quinazolinamine | Dimethoxy groups at positions 6 and 7 | EGFR inhibitor |

| 7-chloro-N-(3-methoxybenzyl)-4-quinazolinamine | Chloro substituent and methoxybenzyl group | Inhibits multiple kinases |

| N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine | Contains a chlorophenyl sulfanyl moiety | Potential anticancer activity |

Uniqueness

What sets 7-chloro-N-(2-thienylmethyl)-4-quinazolinamine apart from these compounds is its specific thienylmethyl substitution, which may confer unique interactions with biological targets compared to other quinazoline derivatives. This specificity could lead to distinct pharmacological profiles, making it an interesting candidate for further research in drug development.